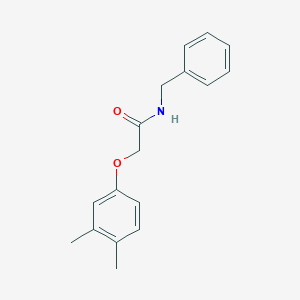

N-benzyl-2-(3,4-dimethylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

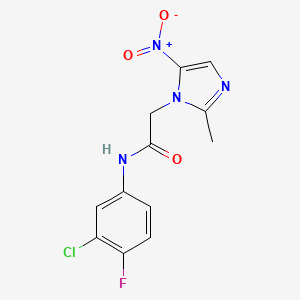

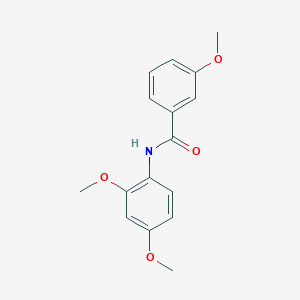

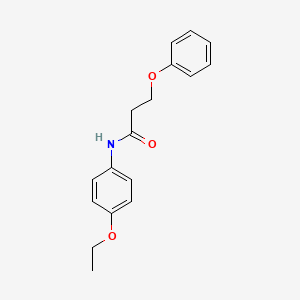

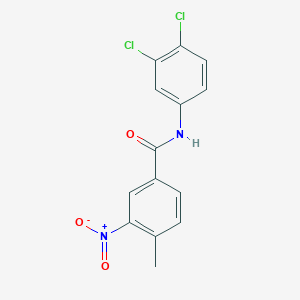

Compounds like N-benzyl-2-(3,4-dimethylphenoxy)acetamide are typically organic molecules that contain a benzyl group (a benzene ring attached to a CH2 group), an acetamide group (an acetyl group bound to an amine), and a phenoxy group (a benzene ring attached to an oxygen atom) .

Synthesis Analysis

The synthesis of such compounds usually involves the reaction of a benzyl halide with a phenol to form the phenoxybenzyl portion of the molecule. The acetamide group can be introduced through a reaction with an appropriate amine .Molecular Structure Analysis

The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving a compound like this compound would depend on the specific conditions and reagents used. For example, it might undergo reactions typical of benzyl compounds, such as oxidation, or reactions typical of acetamides, such as hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound, such as its melting point, boiling point, solubility, and stability, can be determined using various analytical techniques .Applications De Recherche Scientifique

Analytical Chemistry Applications

N-benzyl-2-(3,4-dimethylphenoxy)acetamide derivatives have been utilized as molecular probes in analytical chemistry for the sensitive detection of carbonyl compounds in environmental samples. These derivatives, including dansylacetamidooxyamine (DNSAOA), are used for trace measurement of aldehydes and ketones in water samples, showcasing improved sensitivity and specificity due to enhancements in synthesis leading to higher purity probes. This application is crucial for monitoring environmental pollutants and understanding their impact on ecosystems (Houdier, S., Perrier, S., Defrancq, E., & Legrand, M., 2000).

Materials Science and Corrosion Inhibition

In materials science, this compound derivatives have been studied for their corrosion inhibition potential. Derivatives such as benzimidazole compounds have shown remarkable efficacy in protecting carbon steel in acidic environments, suggesting applications in enhancing the longevity and durability of industrial metals. These studies combine theoretical and experimental approaches to understand the mechanisms of corrosion inhibition, contributing to the development of more effective and environmentally friendly corrosion inhibitors (Rouifi, Z., Rbaa, M., Abousalem, A., et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-(3,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-8-9-16(10-14(13)2)20-12-17(19)18-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPGNKBOXZOTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B5566484.png)

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)

![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)

![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B5566525.png)

![N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5566541.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5566549.png)

![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)